molecular formula C5H10Cl2N2O2S B13768617 Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride CAS No. 54598-77-5

Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride

Cat. No.: B13768617
CAS No.: 54598-77-5
M. Wt: 233.12 g/mol
InChI Key: IYTTXWFENXTKLP-UHFFFAOYSA-N
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Description

Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride is a chemical compound with a complex structure that includes a carbamimidoyl group, a sulfanyl group, and a chloropropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of methyl 2-chloropropanoate with thiourea to introduce the carbamimidoylsulfanyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamimidoyl group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may interact with thiol groups in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methylisothiazolinone: An antimicrobial agent with a similar sulfur-containing structure.

    PRL-8-53: A nootropic compound with a related ester moiety.

Uniqueness

Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

54598-77-5

Molecular Formula

C5H10Cl2N2O2S

Molecular Weight

233.12 g/mol

IUPAC Name

methyl 3-carbamimidoylsulfanyl-2-chloropropanoate;hydrochloride

InChI

InChI=1S/C5H9ClN2O2S.ClH/c1-10-4(9)3(6)2-11-5(7)8;/h3H,2H2,1H3,(H3,7,8);1H

InChI Key

IYTTXWFENXTKLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSC(=N)N)Cl.Cl

Origin of Product

United States

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